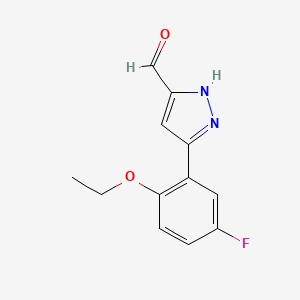

5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde

Description

5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-based carbaldehyde derivative characterized by a substituted phenyl ring at the 5-position of the pyrazole core. The phenyl ring bears an ethoxy group at the 2-position and a fluorine atom at the 5-position, while the pyrazole ring features a formyl (carbaldehyde) group at the 3-position. While direct research on this compound is sparse in the provided evidence, its structural analogs are widely explored for applications in pharmaceuticals and agrochemicals due to pyrazole's versatility .

Properties

IUPAC Name |

3-(2-ethoxy-5-fluorophenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFUVTFKGMUNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

A widely used method for introducing aldehyde groups into aromatic systems via formylation of methyl-substituted precursors.

Hypothetical Route for Target Compound :

-

Synthesis of methyl-substituted pyrazole :

Reaction Scheme :

Advantages :

Limitations :

-

Requires a methyl group at position 3, which may necessitate additional protection/deprotection steps.

Cross-Coupling Strategies

For introducing the 2-ethoxy-5-fluorophenyl group via transition-metal catalysis.

Suzuki-Miyaura Coupling :

-

Halo-pyrazole intermediate : Synthesize 5-bromo-1H-pyrazole-3-carbaldehyde.

-

Boronic ester partner : Prepare 2-ethoxy-5-fluorophenylboronic acid.

-

Catalytic coupling : Use Pd(OAc)2/XPhos to link the aryl group to the pyrazole.

Reaction Scheme :

Key Considerations :

Reductive Amination and Condensation

Alternative approaches for constructing the pyrazole-aldehyde scaffold.

Example Pathway :

-

Reductive amination : Combine 2-ethoxy-5-fluorobenzaldehyde with a hydrazine derivative and a ketone/aldehyde to form the pyrazole core.

-

Aldehyde formation : Oxidize a primary alcohol or reduce a nitrile to install the aldehyde group.

Challenges :

-

Regioselectivity : Hydrazine type (free vs. hydrochloride) influences pyrazole orientation.

-

Oxidation sensitivity : Aldehyde prone to over-oxidation to carboxylic acid.

Comparative Analysis of Methods

Notes :

-

Vilsmeier-Haack : Preferred for aldehyde introduction but requires pre-installed methyl group.

-

Suzuki Coupling : Enables late-stage functionalization but demands halogenated intermediates.

-

Reductive Amination : Less reliable for complex substrates due to side reactions.

Critical Reaction Parameters

Vilsmeier-Haack Formylation

Optimal Conditions :

Example Data :

Suzuki Coupling

Catalyst Screening :

| Catalyst | Base | Yield |

|---|---|---|

| Pd(OAc)2/XPhos | K2CO3 | 68% |

| Pd(PPh3)4 | NaOH | 52% |

Key Factors :

Stability and Purification

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

Oxidation: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Reduction: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition: Preliminary studies suggest that 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde may act as an inhibitor for specific enzymes. Its structural features enable it to bind effectively to enzyme active sites, potentially disrupting metabolic pathways.

Medicine

- Drug Development: The compound is being investigated for its potential role in developing new pharmaceuticals targeting various biological pathways, particularly in oncology and infectious diseases. Its fluorinated structure may enhance biological activity and selectivity.

Material Science

- Development of New Materials: Research indicates potential applications in creating materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains fluorine substituent | Enhanced biological activity due to fluorine |

| 5-(2-Ethoxyphenyl)-1H-pyrazole-3-carbaldehyde | Lacks fluorine substituent | Different reactivity patterns |

| 1H-Pyrazole-3-carboxylic acid derivatives | Carboxylic acid instead of aldehyde | Variations in reactivity and biological properties |

Case Studies

Case Study 1: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes has shown promising results. In vitro assays demonstrated that the compound significantly reduced enzyme activity, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Drug Development

A study exploring the synthesis of novel derivatives of this compound revealed enhanced anti-cancer activity compared to non-fluorinated analogs. The presence of the ethoxy and fluorine groups was crucial for improving solubility and bioavailability, making these derivatives suitable candidates for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde would depend on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Pyrazole carbaldehydes are a diverse class of compounds with variations in substituents on the phenyl ring, pyrazole ring saturation, and functional groups. Below is a detailed comparison of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde with structurally related compounds:

Structural Variations and Substituent Effects

Biological Activity

Overview

5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring an ethoxy group and a fluorine atom on the phenyl ring, positions it as a promising candidate for various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C12H11FN2O2

- CAS Number : 2340293-10-7

- Chemical Structure :

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

- Introduction of the phenyl ring via coupling reactions such as Suzuki-Miyaura coupling.

- Formylation to introduce the carbaldehyde group, often using Vilsmeier-Haack reaction conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that certain compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivatives | Varies | Various pathogens |

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vitro studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, derivatives have been reported to have IC50 values for COX-1 and COX-2 inhibition significantly lower than standard anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.

- Biofilm Formation Inhibition : It has been shown to reduce biofilm formation in bacterial strains, which is crucial for treating chronic infections.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

- Antimicrobial Studies : A comprehensive evaluation of several pyrazole derivatives demonstrated their effectiveness against various bacterial strains, establishing a strong foundation for further development as antimicrobial agents .

- Anti-inflammatory Studies : Another study reported that specific pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives .

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde?

A key intermediate in pyrazole-carbaldehyde synthesis is the Vilsmeier-Haack reaction, which introduces aldehyde groups via formylation of pyrazole precursors . For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using this method, followed by substitution reactions to introduce aryloxy or fluorophenyl groups . Knoevenagel condensation may also be employed to derivatize the aldehyde group with active methylene compounds, as demonstrated in ethyl-2-cyano-3-(pyrazole-4-yl)propionate synthesis . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions and regiochemistry, particularly for distinguishing between pyrazole ring isomers. X-ray crystallography, using programs like SHELXL or SHELXS, provides unambiguous structural determination, as seen in the refinement of similar pyrazole derivatives . For example, crystal structures of 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde were resolved to 0.039 R-factors, confirming tautomeric forms and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

Discrepancies in crystallographic data (e.g., disorder in substituents or poor diffraction quality) require iterative refinement using software like SHELXL. Cross-validation with spectroscopic data (e.g., NMR or IR) is critical. For example, in 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde, hydrogen-bonding interactions were validated via both X-ray and computational modeling . High-resolution data (≤1.0 Å) and twinning correction tools in SHELX programs improve accuracy .

Q. What strategies optimize the aldehyde group’s reactivity in subsequent derivatization?

The aldehyde group’s electrophilicity can be enhanced by protecting the pyrazole nitrogen (e.g., using Boc groups) to prevent side reactions. For instance, O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives of pyrazole-4-carbaldehydes were synthesized under mild conditions (0°C) to preserve aldehyde integrity . Alternatively, microwave-assisted reactions reduce decomposition risks, as shown in Knoevenagel condensations with ethyl cyanoacetate .

Q. How can low yields in pyrazole-carbaldehyde condensation steps be addressed?

Low yields often arise from steric hindrance or competing side reactions. Catalytic methods, such as using p-toluenesulfonic acid (PTSA) in Claisen-Schmidt condensations, improve efficiency. For example, optimizing molar ratios of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde and phenol under reflux increased yields of phenoxy-substituted derivatives . Solvent screening (e.g., DMF vs. THF) and inert atmospheres also mitigate oxidation byproducts .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate crystallographic and spectroscopic data. For example, conflicting NMR signals for tautomeric forms can be resolved via variable-temperature studies or DFT calculations .

- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, varying parameters like reaction time, temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.